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Compound of Interest

Compound Name: CpNMT-IN-1

Cat. No.: B15563123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CpNMT-IN-1 is a potent and selective inhibitor of N-myristoyltransferase (NMT) from the

protozoan parasite Cryptosporidium parvum (CpNMT), the causative agent of cryptosporidiosis.

This parasitic infection can lead to severe diarrheal illness, particularly in children and

immunocompromised individuals.[1] As there are limited effective treatments for

cryptosporidiosis, CpNMT has emerged as a promising drug target. CpNMT-IN-1, also referred

to as compound 11e in scientific literature, serves as a valuable chemical probe for studying

the function of CpNMT in the parasite's life cycle and for the development of novel anti-

cryptosporidial therapeutics.[1]

N-myristoylation is a crucial co- and post-translational lipid modification where the 14-carbon

saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of proteins.

This modification is critical for protein-membrane interactions, protein-protein interactions, and

proper subcellular localization, which are essential for the viability of the parasite.[2] Inhibition

of NMT disrupts these vital cellular processes, leading to parasite death.

Supplier and Purchasing Information
CpNMT-IN-1 is available from the following supplier as a research chemical. Pricing is

generally available upon quotation request.
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Supplier
Catalog
Number

Product Name Purity Availability

MedChemExpres

s
HY-172098 CpNMT-IN-1 >98% Inquire

Physicochemical Properties
Property Value

Molecular Formula C₂₅H₂₅ClN₄O₄S

Molecular Weight 513.01 g/mol

Appearance Solid powder

SMILES
CN1CCN(C1=O)C2=C(C=CC=C2)NC(C3=CC(S

(=O)(N(C4=CC=CC=C4)CC)=O)=CC=C3Cl)=O

Biological Activity
CpNMT-IN-1 demonstrates selective inhibitory activity against Cryptosporidium parvum N-

myristoyltransferase and effectively inhibits the growth of the parasite in vitro.

Parameter Species/Assay Value Reference

IC₅₀

Cryptosporidium

parvum NMT

(CpNMT)

2.5 µM [1]

EC₅₀

Cryptosporidium

parvum growth

inhibition

6.9 µM [1]

Selectivity

CpNMT vs. Homo

sapiens NMT1

(HsNMT1)

~5-fold

Signaling Pathway
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N-myristoylation, catalyzed by N-myristoyltransferase (NMT), is a critical post-translational

modification in Cryptosporidium parvum. It involves the attachment of myristate to the N-

terminal glycine of numerous substrate proteins. This lipid modification is essential for their

proper localization to cellular membranes and for mediating protein-protein interactions. These

processes are vital for the parasite's survival, replication, and pathogenesis. CpNMT-IN-1 acts

by directly inhibiting the enzymatic activity of CpNMT, thereby preventing the myristoylation of

its substrate proteins. This disruption of a key cellular process ultimately leads to the inhibition

of parasite growth and viability.
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CpNMT-IN-1 Mechanism of Action
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Mechanism of CpNMT inhibition by CpNMT-IN-1.

Experimental Protocols
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The following are detailed protocols for key experiments involving CpNMT-IN-1, based on

methodologies described in the scientific literature.

Recombinant CpNMT Enzymatic Assay (Fluorescence-
Based)
This protocol describes a method to determine the in vitro inhibitory activity of CpNMT-IN-1
against recombinant Cryptosporidium parvum N-myristoyltransferase. The assay measures the

production of Coenzyme A (CoA) as a product of the myristoylation reaction.

Materials:

Recombinant CpNMT enzyme

Myristoyl-CoA

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known

myristoylated protein)

CpNMT-IN-1

Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA)

7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

DMSO

Black 96-well or 384-well plates suitable for fluorescence measurements

Fluorescence plate reader

Procedure:

Prepare a stock solution of CpNMT-IN-1 in DMSO.

Serially dilute CpNMT-IN-1 in DMSO to create a range of concentrations for IC₅₀

determination.
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In a black microplate, add the assay components in the following order:

Assay Buffer

CpNMT-IN-1 dilution or DMSO (for control wells)

Recombinant CpNMT enzyme

Myristoyl-CoA

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the peptide substrate to all wells.

Immediately after adding the substrate, add the fluorescent probe CPM. CPM reacts with the

free thiol group of the CoA product, resulting in an increase in fluorescence.

Monitor the fluorescence intensity over time (kinetic assay) or after a fixed incubation period

(end-point assay) using a plate reader with appropriate excitation and emission wavelengths

(e.g., Ex/Em = 380/470 nm).

Calculate the rate of reaction for each inhibitor concentration.

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-

response curve to determine the IC₅₀ value.
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CpNMT Enzymatic Assay Workflow
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Workflow for the CpNMT enzymatic assay.
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Cryptosporidium parvum In Vitro Growth Inhibition
Assay
This protocol outlines a cell-based assay to evaluate the efficacy of CpNMT-IN-1 in inhibiting

the growth of C. parvum in a host cell line.

Materials:

Human ileocecal adenocarcinoma cell line (HCT-8)

Cryptosporidium parvum oocysts (e.g., Iowa strain)

CpNMT-IN-1

Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and

antibiotics)

Oocyst excystation solution (e.g., acidified water or sodium hypochlorite followed by

taurocholic acid)

DMSO

96-well or 384-well clear-bottom, black-walled tissue culture plates

Method for quantifying parasite growth (e.g., qPCR targeting a parasite-specific gene, or a

luciferase reporter parasite strain and a luciferase assay system)

Microplate reader (for luciferase assay) or qPCR instrument

Procedure:

Seed HCT-8 cells into the wells of a tissue culture plate and grow them to confluency.

Prepare a stock solution of CpNMT-IN-1 in DMSO and create serial dilutions in the culture

medium.

Excyst the C. parvum oocysts to release infectious sporozoites.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15563123?utm_src=pdf-body
https://www.benchchem.com/product/b15563123?utm_src=pdf-body
https://www.benchchem.com/product/b15563123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infect the confluent HCT-8 cell monolayers with the sporozoites.

After a brief incubation period to allow for parasite invasion (e.g., 2-4 hours), wash the wells

to remove any remaining extracellular sporozoites.

Add fresh culture medium containing the different concentrations of CpNMT-IN-1 or DMSO

(vehicle control) to the infected cells.

Incubate the plates for a period that allows for parasite replication (e.g., 48-72 hours) at 37°C

in a 5% CO₂ incubator.

After the incubation period, quantify the parasite growth using one of the following methods:

qPCR: Lyse the cells, extract total DNA, and perform qPCR using primers specific for a C.

parvum gene (e.g., 18S rRNA).

Luciferase Assay: If using a luciferase-expressing parasite strain, lyse the cells and

measure the luciferase activity according to the manufacturer's instructions.

Calculate the percentage of growth inhibition for each inhibitor concentration relative to the

vehicle control.

Plot the percent inhibition against the inhibitor concentrations and fit the data to a dose-

response curve to determine the EC₅₀ value.
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C. parvum Growth Inhibition Assay Workflow
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Workflow for the C. parvum in vitro growth inhibition assay.
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Disclaimer
CpNMT-IN-1 is intended for research use only. It is not for human or veterinary use.

Researchers should handle this compound in a laboratory setting with appropriate personal

protective equipment and follow all safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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